REACTION_CXSMILES
|
[Li]CCCC.[CH3:6][S:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:9])=[O:8].[O:16]1[CH2:19][C:18](=O)[CH2:17]1>C1COCC1>[C:10]1([S:7]([CH:6]=[C:18]2[CH2:19][O:16][CH2:17]2)(=[O:9])=[O:8])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
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Name
|
|
Quantity
|
22.5 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
chlorodiethylphosphonate
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Quantity
|
4.46 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
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O1CC(C1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min at 0° C.
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the stirring was continued for 30 min, at which point
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
After stirring for another 1.5 h
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a plug of silica gel
|
Type
|
CUSTOM
|
Details
|
The filtrate was triturated with solid NH4Cl until pH
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (0-60% EtOAc/heptane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C=C1COC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |